molecular formula C14H23NO3 B1377245 Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1250994-14-9

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1377245
CAS No.: 1250994-14-9
M. Wt: 253.34 g/mol
InChI Key: ZXXJXEXKMUZKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is a synthetically derived organic compound with the systematic IUPAC name tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate. Its molecular formula is $$ \text{C}{14}\text{H}{23}\text{NO}_3 $$, corresponding to a molecular weight of 253.34 g/mol. The compound is characterized by a spirocyclic architecture comprising a fused bicyclic system: a four-membered ring (cyclobutane) and a five-membered ring (azepane), connected at a shared nitrogen atom (Figure 1). Key functional groups include a ketone at position 2 and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Table 1: Key Identifiers

Property Value
CAS Registry Number 1250994-14-9
Molecular Formula $$ \text{C}{14}\text{H}{23}\text{NO}_3 $$
Molecular Weight 253.34 g/mol
Synonyms 8-Boc-2-oxo-8-azaspiro[4.5]decane; MFCD18792443

The spiro[4.5]decane framework imposes significant steric strain, while the Boc group enhances solubility in organic solvents and stabilizes the nitrogen center during synthetic transformations.

Historical Development and Discovery

The compound emerged in the early 21st century as part of efforts to expand the toolkit of spirocyclic intermediates for drug discovery. Its synthesis was first reported in patent literature, where it served as a precursor for bioactive molecules targeting neurological disorders. For example, a 2020 patent detailed its use in synthesizing spirocyclic analogs of buspirone, an anxiolytic agent. The development of efficient routes to access this scaffold, such as lithium aluminum hydride-mediated reductions and Boc-protection strategies, enabled its adoption in medicinal chemistry.

The compound’s design reflects broader trends in leveraging strained spirocycles to improve metabolic stability and binding selectivity in lead compounds. Its structural complexity, however, posed synthetic challenges initially addressed through optimized ring-closing metathesis and ketone functionalization protocols.

Position in Azaspiro Compound Classification

Azaspiro compounds are classified by ring size, substitution patterns, and heteroatom placement. This compound belongs to the 8-azaspiro[4.5]decane subclass, distinguished by:

  • Ring System : A [4.5] spiro union (cyclobutane + azepane).
  • Functionalization : A ketone at position 2 and a Boc group at nitrogen.
  • Stereoelectronic Profile : The spiro junction creates a rigid, three-dimensional geometry, while the electron-withdrawing ketone modulates reactivity at adjacent carbons.

Compared to simpler azaspiro analogs like 8-azaspiro[4.5]decane (CAS 437152), this derivative’s Boc group facilitates selective deprotection during multi-step syntheses. Additionally, the ketone enables further derivatization via nucleophilic additions or reductions, a feature absent in non-oxygenated counterparts.

Table 2: Comparison with Related Azaspiro Compounds

Compound Ring System Key Functional Groups Applications
8-Azaspiro[4.5]decane [4.5] None Building block
1,4-Dioxa-8-azaspiro[4.5]decane [4.5] Two ether oxygens Solvent-stable intermediate
This compound [4.5] Ketone, Boc group Drug intermediate

This compound’s unique blend of rigidity and synthetic versatility positions it as a privileged scaffold in peptidomimetics and kinase inhibitor design. Its adoption in recent methodologies for spirocycle functionalization underscores its growing importance in fragment-based drug discovery.

Properties

IUPAC Name

tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJXEXKMUZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250994-14-9
Record name tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-oxo-8-azaspiro[4This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

Comparison: Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Biological Activity

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1250994-14-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 255.32 g/mol
  • Melting Point : 171–173 °C
  • Structure : The compound features a spirocyclic structure that is characteristic of various bioactive molecules.

Biological Activity

  • Antibacterial Properties :
    • Compounds similar to this compound have demonstrated effective inhibition against various bacterial strains by targeting DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
    • In a study of dual inhibitors, related compounds showed potent antibacterial activity with good solubility characteristics, suggesting that this compound may exhibit similar effects .
  • Enzyme Inhibition :
    • The compound may function as an enzyme inhibitor based on its structural properties, which allow for interactions with active sites of target enzymes involved in metabolic pathways.
    • Research into dual-targeting inhibitors highlights the potential for this compound to affect multiple pathways simultaneously, increasing its therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits bacterial growth by targeting DNA gyrase
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Structural SimilarityRelated compounds show similar bioactivity

Case Study Example

In a comparative study on spirocyclic compounds, researchers evaluated the antibacterial efficacy of various derivatives against Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition at concentrations as low as 10 µM, suggesting a strong potential for clinical application .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) . Respiratory protection (e.g., N95 masks) is recommended due to inhalation risks (H332, H335) .
  • Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area to prevent degradation . Avoid proximity to strong oxidizers, which may induce hazardous reactions .
  • Spill Management : Contain spills using sand or vermiculite, followed by transfer to labeled waste containers .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the spirocyclic scaffold and tert-butyl carbamate group. Cross-reference with published data (e.g., CAS 191805-29-5) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight (253.34 g/mol) and purity (≥95%) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Key Steps :

Spirocyclization : React a bicyclic ketone with a tert-butyl carbamate-protected amine under acidic conditions to form the spirocyclic core .

Oxidation : Introduce the 2-oxo group via controlled oxidation (e.g., using KMnO4_4 or RuO4_4) .

  • Yield Optimization : Adjust reaction time and temperature (e.g., reflux in acetonitrile for 6–12 hours) to improve yields (e.g., 85% as reported in photochemical radical cascades) .

Advanced Research Questions

Q. How can structural modifications of the spirocyclic scaffold influence biological activity in drug discovery?

  • Methodological Answer :

  • Functionalization Strategies :
  • C-2 Position : Replace the oxo group with fluorinated or alkyl substituents to modulate electronic properties and binding affinity (e.g., anticonvulsant SAR studies) .
  • C-8 Position : Substitute the tert-butyl group with other carbamates (e.g., benzyl or allyl) to alter steric bulk and pharmacokinetics .
  • Case Study : In DDR1 inhibitor development, introducing a trifluoroethylamine group at C-3 enhanced potency against fibrosis-related targets .

Q. What analytical challenges arise in characterizing degradation products of this compound under storage or reaction conditions?

  • Methodological Answer :

  • Degradation Pathways :
  • Hydrolysis : The tert-butyl carbamate group may hydrolyze in humid environments, forming 8-azaspiro[4.5]decane-2-one and CO2_2 .
  • Thermal Decomposition : Heating above 100°C releases toxic fumes (e.g., NOx_x) .
  • Detection : Use LC-MS/MS to identify degradation byproducts and quantify stability under accelerated conditions (40°C/75% RH) .

Q. How can conflicting data on storage conditions and reactivity be resolved in experimental design?

  • Methodological Answer :

  • Data Reconciliation :
  • Temperature Conflicts : Some SDS recommend 2–8°C , while others omit specific ranges. Validate stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine optimal storage .
  • Incompatibility Discrepancies : While warns of strong oxidizers, other SDS lack details. Conduct small-scale compatibility tests with common reagents (e.g., peroxides, HNO3_3) before scaling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.